molecular formula C11H12Cl2O2 B1410115 Ethyl 2,4-dichloro-5-methylphenylacetate CAS No. 1803824-78-3

Ethyl 2,4-dichloro-5-methylphenylacetate

Cat. No.: B1410115
CAS No.: 1803824-78-3
M. Wt: 247.11 g/mol
InChI Key: TWLVGDJGFSJKRC-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-methylphenylacetate is an organochlorine compound belonging to the class of aromatic esters. Structurally, it consists of a 2,4-dichloro-5-methylphenyl group attached to an ethyl acetate moiety.

The synthesis of such esters typically involves esterification of the corresponding carboxylic acid. For example, 2,4-dichlorophenoxy acetate is prepared via acid-catalyzed reflux of 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by recrystallization . Adapting this method, the ethyl ester variant would employ ethanol instead of methanol, yielding a product with distinct physicochemical properties.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)5-8-4-7(2)9(12)6-10(8)13/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLVGDJGFSJKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C(=C1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloro-5-methylphenylacetate can be synthesized through the esterification of 2,4-dichloro-5-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: 2,4-dichloro-5-methylbenzoic acid

    Reduction: 2,4-dichloro-5-methylphenylethanol

    Substitution: Various substituted phenylacetates depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: Ethyl 2,4-dichloro-5-methylphenylacetate serves as a key intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for further functionalization, making it valuable in synthetic organic chemistry.

2. Biological Activity:

  • Enzyme Inhibition Studies: Research indicates that this compound may inhibit specific enzymes, particularly cytochrome P450 enzymes involved in drug metabolism. This inhibition can have significant implications for pharmacokinetics and drug interactions.
  • Antimicrobial Properties: this compound has shown potential antibacterial activity against various strains of bacteria. Preliminary studies have indicated minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents.

3. Industrial Applications:

  • Specialty Chemicals Production: The compound is utilized in the formulation of specialty chemicals, where its properties can be tailored for specific applications in materials science and manufacturing.

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of this compound against selected bacterial strains:

Bacterial StrainMIC (μM)Notes
Staphylococcus aureus6.3Effective against resistant strains
Escherichia coli12.5Moderate susceptibility
Pseudomonas aeruginosa25Limited efficacy observed

Enzyme Inhibition

The compound's inhibition potential against cytochrome P450 enzymes is summarized below:

EnzymeIC50 (μM)Notes
CYP3A45.9Moderate inhibitory activity
CYP2D68.1Significant interaction potential

Case Studies

1. Antibacterial Screening:
A study focused on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus, with MIC values suggesting that structural modifications could enhance its antimicrobial potency.

2. Enzyme Interaction Studies:
Research investigating the interaction of this compound with cytochrome P450 enzymes revealed its potential role in influencing drug metabolism. The findings indicate that this compound could affect the pharmacokinetic profiles of co-administered drugs, highlighting the need for further studies into its safety and efficacy as a pharmaceutical agent.

Mechanism of Action

The mechanism by which ethyl 2,4-dichloro-5-methylphenylacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The ester group can be hydrolyzed to release the active acid form, which then participates in various metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Selected Esters and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water
This compound Not provided C₁₁H₁₂Cl₂O₂ 263.14 ~250–260 (est.) Low
Mthis compound 1804516-66-2 C₁₀H₁₀Cl₂O₂ 249.12 ~220–230 (est.) Low
2,4-Dichloro-5-methylbenzyl bromide 1803838-12-1 C₈H₇BrCl₂ 270.95 ~200–210 (est.) Insoluble

Notes:

  • Ethyl vs. Methyl Esters: The ethyl variant exhibits a higher molecular weight and boiling point due to its longer alkyl chain.

Research Findings and Trends

Recent studies emphasize the role of ester chain length in modulating bioactivity. For instance:

  • Methyl esters are often utilized in herbicidal formulations owing to their faster degradation rates .
  • Ethyl esters, with their prolonged half-life, are under investigation for sustained-release drug delivery systems.

Biological Activity

Ethyl 2,4-dichloro-5-methylphenylacetate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is a substituted aromatic ester. Its synthesis typically involves the acylation of 2,4-dichloro-5-methylphenol with ethyl acetate under acidic conditions. The compound's structure is characterized by the presence of chlorine substituents and an ethyl ester group, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate various physiological functions.
  • Formation of Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacteria and fungi. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

MicroorganismMIC (μM)Reference
Escherichia coli12.5
Staphylococcus aureus6.3
Pseudomonas aeruginosa25

Insecticidal Properties

Research has also highlighted the insecticidal potential of this compound. It has been shown to affect various insect orders such as Lepidoptera and Diptera. The compound's low toxicity to mammals makes it a candidate for use in agricultural pest control .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
  • Insect Resistance Management : Another study focused on the use of this compound in managing insect resistance in agricultural settings. The findings suggested that its unique chemical structure allows it to overcome resistance mechanisms present in certain pest populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-5-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dichloro-5-methylphenylacetate

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